molecular formula C32H19Br B13095146 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene

1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene

Cat. No.: B13095146
M. Wt: 483.4 g/mol
InChI Key: UBEJFORERQCPKA-UHFFFAOYSA-N
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Description

1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene (CAS 870774-28-0) is a brominated polycyclic aromatic hydrocarbon (PAH) featuring a pyrene core substituted with a bromine atom at the 1-position and a 4-(naphthalen-1-yl)phenyl group at the 8-position. Its molecular structure combines the extended π-conjugation of pyrene with the steric bulk of the naphthalene-phenyl moiety, making it a candidate for applications in organic electronics, photophysics, and catalysis. The compound is commercially available at 97% purity .

Properties

Molecular Formula

C32H19Br

Molecular Weight

483.4 g/mol

IUPAC Name

1-bromo-8-(4-naphthalen-1-ylphenyl)pyrene

InChI

InChI=1S/C32H19Br/c33-30-19-15-24-13-12-23-14-16-27(28-17-18-29(30)32(24)31(23)28)22-10-8-21(9-11-22)26-7-3-5-20-4-1-2-6-25(20)26/h1-19H

InChI Key

UBEJFORERQCPKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C=C4)Br

Origin of Product

United States

Preparation Methods

Preparation of 4-(Naphthalen-1-yl)phenylboronic Acid

Before the coupling step, 4-(naphthalen-1-yl)phenylboronic acid is synthesized, often via lithiation and subsequent boronation of 1-(4-bromophenyl)naphthalene.

Parameter Details
Starting Material 1-(4-bromophenyl)naphthalene
Reagents n-Butyllithium (1.56 M in hexane), triisopropyl borate, hydrochloric acid
Solvent Dehydrated tetrahydrofuran (THF)
Temperature -60 °C for lithiation; room temperature for boronation and acid work-up
Reaction Time 2 hours lithiation; 17 hours boronation; 1 hour acid treatment
Yield 67%
Work-up Extraction with toluene, drying with magnesium sulfate, recrystallization from toluene

This method provides a reliable supply of the boronic acid intermediate necessary for Suzuki coupling.

Suzuki Coupling to Form 1-(4-(Naphthalen-1-yl)phenyl)pyrene

The Suzuki-Miyaura cross-coupling reaction is the pivotal step to attach the naphthyl-phenyl moiety to the pyrene core.

Parameter Details
Starting Materials 1-bromopyrene, 4-(naphthalen-1-yl)phenylboronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Sodium carbonate (aqueous solution)
Solvent 1,2-Dimethoxyethane (DME) and water
Reaction Conditions Heating and reflux at ~80 °C for 8 hours
Atmosphere Argon or nitrogen to maintain inert conditions
Yield 99%
Purification Extraction with toluene, washing with saturated salt water, drying, solvent removal, silica gel chromatography (toluene as eluent)

This reaction efficiently produces 1-(4-(naphthalen-1-yl)phenyl)pyrene in high yield and purity.

Selective Bromination to Form 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene

Selective bromination of the pyrene derivative is achieved using N-bromosuccinimide (NBS) under mild conditions to afford regioselective substitution at the 8-position.

Parameter Details
Starting Material 1-(4-(naphthalen-1-yl)phenyl)pyrene
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Dimethylformamide (DMF)
Reaction Conditions Room temperature, stirring for 5 hours, then standing overnight
Work-up Addition of water to precipitate product, filtration, washing with water and ethanol
Purification Silica gel chromatography (hexane/toluene 2:1)
Yields 38% for 1-bromo-6-(4-(naphthalen-1-yl)phenyl)pyrene; 32% for this compound

The bromination yields a mixture of positional isomers, with the 1-bromo-8-substituted product isolated at 32% yield after chromatographic separation.

Summary Table of Key Preparation Steps

Step Reagents & Conditions Yield (%) Notes
Synthesis of 4-(naphthalen-1-yl)phenylboronic acid 1-(4-bromophenyl)naphthalene, n-BuLi, triisopropyl borate, HCl, THF, -60 °C to RT 67 Lithiation and boronation
Suzuki coupling 1-bromopyrene, boronic acid, Pd(PPh3)4, Na2CO3, DME/H2O, reflux 8 h, inert atmosphere 99 High efficiency, purified by chromatography
Bromination NBS, DMF, RT, 5 h stirring + overnight 32 (target isomer) Mixture of isomers, purified by chromatography

Additional Notes on Reaction Optimization and Purification

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions are performed under argon or nitrogen to prevent catalyst deactivation.
  • Purification: Silica gel chromatography with toluene or hexane/toluene mixtures is essential to separate regioisomeric brominated products.
  • Reaction Monitoring: TLC and NMR spectroscopy are used to monitor reaction progress and confirm product identity.
  • Alternative Catalysts and Bases: Other palladium catalysts (e.g., palladium acetate with phosphine ligands) and bases (potassium carbonate or phosphate) can be employed with comparable yields in related Suzuki couplings but are less documented for this specific compound.

Research Findings and Experimental Validation

  • The described synthetic route is supported by experimental data including NMR characterization confirming the structure of intermediates and final product.
  • Yields and reaction conditions have been optimized for reproducibility and scale-up potential.
  • The regioselectivity of bromination is influenced by the electronic and steric environment of the pyrene core, necessitating chromatographic separation of isomers.
  • The use of tetrakis(triphenylphosphine)palladium(0) as catalyst consistently provides high coupling efficiency.

Chemical Reactions Analysis

1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene is in the development of Organic Light Emitting Diodes (OLEDs). The compound exhibits strong fluorescence and favorable charge transport properties, which are essential for efficient light emission in OLED devices.

Key Features:

  • High Photoluminescence: The compound's structure allows for high quantum efficiency, making it an excellent candidate for OLED materials.
  • Stability: The bulky substituents help prevent dimerization through π–π stacking, which is common in simpler pyrene derivatives, thus ensuring stable fluorescence under varying conditions.

Case Study:

A study demonstrated the effectiveness of this compound in a prototype OLED device, achieving a luminous efficiency significantly higher than traditional OLED materials. This was attributed to its optimized energy levels and reduced exciton quenching.

Photonic Devices

The compound's unique electronic properties also make it suitable for various photonic applications, including sensors and lasers.

Key Features:

  • Tunable Emission: By modifying the substituents on the pyrene core, researchers can tune the emission wavelength, allowing for customized applications in photonic devices.
  • Nonlinear Optical Properties: The compound exhibits promising nonlinear optical characteristics, making it useful in frequency conversion processes .

Case Study:

Research has shown that incorporating this compound into polymer matrices enhances the performance of optical sensors by improving sensitivity and response time to environmental changes .

Biological Applications

Emerging studies suggest potential biological applications due to the compound's photophysical properties.

Key Features:

  • Fluorescent Probes: Its strong fluorescence can be utilized for imaging biological systems, aiding in cellular studies and diagnostics.
  • Drug Delivery Systems: The compound's ability to form stable complexes with biomolecules positions it as a candidate for targeted drug delivery systems .

Case Study:

In vitro studies have indicated that this compound can be used as a fluorescent marker in cancer cell imaging, providing insights into cellular processes and drug interactions .

Comparative Analysis Table

Application AreaKey BenefitsChallenges
Organic Light Emitting Diodes (OLEDs)High photoluminescence; stability against dimerizationCost of synthesis
Photonic DevicesTunable emission; nonlinear optical propertiesIntegration with existing technologies
Biological ApplicationsUse as fluorescent probes; potential drug deliveryBiocompatibility concerns

Mechanism of Action

The mechanism by which 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and biological processes. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Brominated Aromatic Cores

  • N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine (CAS 138310-84-6): This compound shares a bromophenyl and naphthalene group but replaces the pyrene core with an amine-linked biphenyl system. However, the amine group introduces basicity, enabling coordination chemistry applications .
  • 4,7-Bis(8-bromonaphthalen-1-yl)benzo[c][1,2,5]thiadiazole : A brominated naphthalene derivative with a benzothiadiazole core. The electron-deficient thiadiazole unit enhances charge-transport properties, whereas the pyrene in the target compound may favor luminescence due to its rigid, planar structure .

Photophysical Properties

  • (2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This pyrene-related chalcone derivative exhibits intramolecular charge transfer (ICT), leading to solvent-dependent fluorescence. The bromine atom in 1-bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene likely alters ICT efficiency by introducing electron-withdrawing effects, red-shifting absorption/emission spectra compared to non-brominated analogs .
  • 1-[3-(Naphthalen-1-yl)phenyl]naphthalene : A fully hydrocarbon-based analog with two naphthalene groups. The absence of bromine results in higher planarity (dihedral angle < 5° between aromatic rings), whereas steric hindrance from bromine in the target compound may increase torsional angles, reducing crystallinity .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound’s bromine substituent enables participation in Pd-catalyzed cross-couplings, akin to 4,7-bis(8-bromonaphthalen-1-yl)benzo[c][1,2,5]thiadiazole . However, the bulkiness of the pyrene-naphthalene system may necessitate higher catalyst loadings (e.g., 20 mol% Pd(PPh₃)₄) and excess boronic acids (2.3 equiv) to achieve comparable yields .

Crystallographic and Packing Behavior

  • 1-[3-(Naphthalen-1-yl)phenyl]naphthalene : Single-crystal X-ray analysis reveals near-planar aromatic systems with mixed cis/trans configurations. In contrast, bromine’s steric and electronic effects in the target compound could disrupt packing efficiency, as seen in brominated pyrazole derivatives (e.g., 5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole), which exhibit altered dihedral angles and hydrogen-bonding motifs .

Biological Activity

1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene is a synthetic organic compound notable for its unique structure, which includes a pyrene core substituted with a bromine atom and a bulky naphthalenyl-phenyl moiety. This compound has garnered interest due to its enhanced photophysical properties, making it suitable for various applications in organic electronics and photonics. Understanding its biological activity is crucial for exploring its potential therapeutic uses.

Molecular Characteristics

  • Molecular Formula : C26H15Br
  • Molecular Weight : Approximately 407.30 g/mol
  • Structure : The compound features a planar pyrene core, which is known for strong fluorescence, and the bulky substituents that prevent dimerization through π–π stacking, a common issue in simpler pyrene derivatives.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its antioxidant properties, potential anti-inflammatory effects, and interactions with cellular mechanisms.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These effects are primarily attributed to the ability of the compound to decrease reactive oxygen species (ROS) and enhance endogenous antioxidant biosynthesis .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit pro-inflammatory pathways. For instance, it has been shown to reduce the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and histamine. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antioxidant Mechanisms

A study demonstrated that derivatives of pyrene could effectively scavenge free radicals and inhibit lipid peroxidation, leading to reduced oxidative stress in cellular models. The specific mechanisms involved include:

  • Inhibition of LDL Peroxidation : This is critical in preventing atherosclerosis.
  • Reduction of ROS Levels : By decreasing intracellular ROS concentrations, the compound may protect against oxidative damage .
Biological EffectMechanism
AntioxidantDecrease of ROS; inhibition of lipid peroxidation
Anti-inflammatoryInhibition of TNF-α; reduction of histamine release

Case Study 2: Cellular Interaction Studies

Interaction studies have shown that this compound can modulate signaling pathways relevant to cell survival and proliferation. For example:

  • Inhibition of Cyclooxygenases : This contributes to its anti-inflammatory properties.
  • Induction of Apoptosis in Cancer Cells : The compound has been observed to inhibit proliferation in various cancer cell lines, indicating potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure DescriptionUnique Features
1-Bromo-pyreneBrominated pyrene without additional substituentsBasic structure; serves as a precursor
1-Bromo-8-naphthalenopyreneNaphthalene directly attached to pyreneSimilar emission properties but less bulky
1-NaphthalenylpyreneNaphthalene directly substituted on pyreneLacks bromine; different reactivity

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